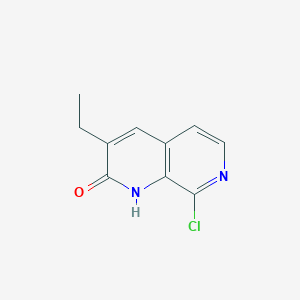
8-Chloro-3-ethyl-1,7-naphthyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-3-ethyl-1,7-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a chlorine atom at the 8th position, an ethyl group at the 3rd position, and a ketone group at the 2nd position of the naphthyridine ring. Naphthyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3-ethyl-1,7-naphthyridin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-chloro-3-ethylpyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired naphthyridine compound. The reaction typically requires refluxing the mixture in an appropriate solvent such as ethanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
8-Chloro-3-ethyl-1,7-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced naphthyridine derivatives.
Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles, leading to the formation of various substituted naphthyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under mild conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-N-oxides, while substitution reactions can produce a variety of substituted naphthyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex naphthyridine derivatives.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its use as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: The compound can be used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 8-Chloro-3-ethyl-1,7-naphthyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, the compound may exert its effects by interfering with cellular signaling pathways and inducing apoptosis in cancer cells.
Comparación Con Compuestos Similares
8-Chloro-3-ethyl-1,7-naphthyridin-2(1H)-one can be compared with other naphthyridine derivatives such as:
8-Chloro-1,7-naphthyridin-2(1H)-one: Lacks the ethyl group at the 3rd position, which may affect its biological activity and chemical reactivity.
3-Ethyl-1,7-naphthyridin-2(1H)-one: Lacks the chlorine atom at the 8th position, which may influence its substitution reactions and overall properties.
8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one: Contains a methyl group instead of an ethyl group at the 3rd position, potentially altering its pharmacokinetic and pharmacodynamic profiles.
The uniqueness of this compound lies in its specific substitution pattern, which can significantly impact its chemical behavior and biological activity.
Propiedades
Fórmula molecular |
C10H9ClN2O |
|---|---|
Peso molecular |
208.64 g/mol |
Nombre IUPAC |
8-chloro-3-ethyl-1H-1,7-naphthyridin-2-one |
InChI |
InChI=1S/C10H9ClN2O/c1-2-6-5-7-3-4-12-9(11)8(7)13-10(6)14/h3-5H,2H2,1H3,(H,13,14) |
Clave InChI |
VJAFQHDKSPMBJW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C(=NC=C2)Cl)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-hydroxyphenyl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B11761228.png)
![Ethyl 3-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11761255.png)


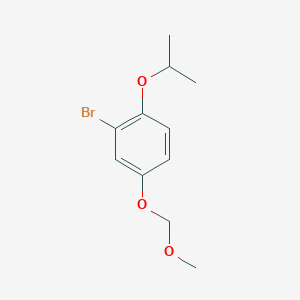
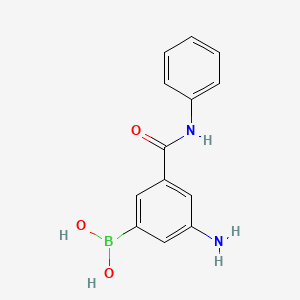
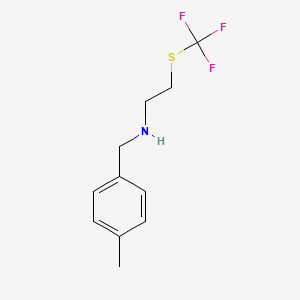


![Methyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B11761313.png)
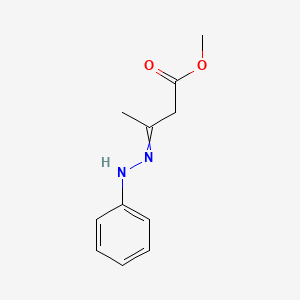
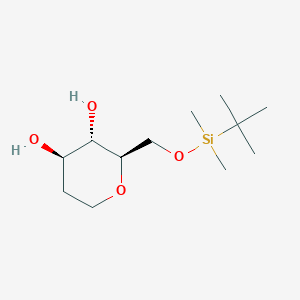
![(4S,5R,6R)-5-chloro-2,10-dioxatricyclo[5.3.1.04,11]undecane-4,6-diol](/img/structure/B11761322.png)

